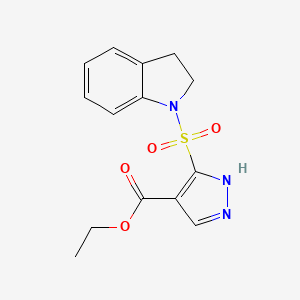![molecular formula C20H14ClFN4O2 B6552839 1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040632-98-1](/img/structure/B6552839.png)
1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione” is a complex organic molecule. It contains two phenyl rings, one with a chlorine atom and the other with a fluorine atom, both attached to a pteridine ring. Pteridines are heterocyclic compounds containing two fused six-membered rings, one of which is a pyrimidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pteridine ring, followed by the attachment of the phenyl rings. The exact synthesis would depend on the specific reactions used and the starting materials available. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pteridine ring system is aromatic and planar, while the phenyl rings are also aromatic and planar. The chlorine and fluorine atoms would add electronegativity to the phenyl rings, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chlorine and fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions. The carbonyl groups on the pteridine ring could also be reactive towards nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the chlorine and fluorine atoms could affect the compound’s polarity, solubility, and boiling point .Safety and Hazards
As with any chemical compound, handling “1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione” would require appropriate safety precautions. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without specific study .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-15-5-1-13(2-6-15)11-25-18-17(23-9-10-24-18)19(27)26(20(25)28)12-14-3-7-16(22)8-4-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPMWPQFIKIAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(4-carbamoylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552774.png)
![ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552782.png)
![ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6552789.png)
![ethyl 5-{[(pyridin-2-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B6552793.png)

![1-[(2,5-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552824.png)
![3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552841.png)
![1,3-bis[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552848.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552855.png)
![3-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione](/img/structure/B6552859.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6552865.png)
![5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6552872.png)
![5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6552880.png)
